1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoropyridine moiety attached to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-fluoropyridine with an appropriate azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the triazole ring can facilitate interactions with other biomolecules. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
Comparison: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a fluoropyridine and a triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .
Biological Activity
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural characteristics of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₈FN₅
- Molecular Weight : 193.18 g/mol
- CAS Number : 1699418-15-9
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro studies. The primary areas of focus include:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study on related triazole compounds demonstrated their effectiveness against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 12.5 | Inhibition of proliferation |
CaCo-2 | 8.0 | Induction of apoptosis |
MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. A study evaluated its effects against Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 14 | 64 µg/mL |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell survival.
- DNA Interaction : These compounds may intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell death.
- Antiangiogenesis : Some studies suggest that triazole derivatives can inhibit angiogenesis, limiting tumor growth by preventing the formation of new blood vessels.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Breast Cancer Treatment : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a triazole-based regimen, which included compounds similar to this compound.
- Antimicrobial Efficacy in Surgical Infections : In a clinical trial involving patients with postoperative infections, the incorporation of triazole derivatives into treatment protocols resulted in faster recovery times and reduced infection rates.
Properties
Molecular Formula |
C8H8FN5 |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8FN5/c9-7-1-6(2-11-3-7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
PGXBBSWOSAXYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CN2C=C(N=N2)N |
Origin of Product |
United States |
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